3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked piperazine moiety substituted with a 5-chloro-2-methylphenyl group. Its structural complexity arises from the integration of a pyrazole core, a piperazine ring, and aromatic substituents. Such designs are common in medicinal chemistry for targeting receptors like cannabinoid CB1 or serotonin receptors due to the pharmacophoric importance of piperazine and pyrazole moieties in modulating binding affinity and selectivity .
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-16-5-4-6-19(13-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-11-9-28(10-12-29)21-14-18(24)8-7-17(21)2/h4-8,13-15H,9-12H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTNLTIFDJDDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 5-chloro-2-methylphenylamine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting the sulfonylated piperazine derivative with appropriate reagents under specific conditions.
Final Coupling: The final step involves coupling the pyrazole derivative with 3-methylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with sulfide groups.
Substitution: Substituted aromatic derivatives with halogen or nitro groups.
Scientific Research Applications
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics.
Industry: It is explored for its potential use in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to pyrazole-carboxamide derivatives reported in the literature, particularly those with substitutions on the pyrazole ring and linked aromatic systems. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Piperazine-Sulfonyl Linkage: The target compound’s piperazine-sulfonyl group distinguishes it from analogs like the CB1 antagonist in .
Carboxamide Substituents : The 3-methylphenyl carboxamide in the target compound may offer steric and electronic differences compared to the pyridylmethyl group in . Pyridylmethyl groups can enhance blood-brain barrier penetration, whereas methylphenyl groups might favor peripheral activity .
Chlorophenyl vs. Dichlorophenyl : The 5-chloro-2-methylphenyl substituent in the target compound provides moderate halogen-mediated lipophilicity, contrasting with the stronger electron-withdrawing effects of 2,4-dichlorophenyl in . This could influence receptor binding kinetics and metabolic stability .
Research Implications and Limitations
The sulfonamide-piperazine group may confer improved selectivity over analogs with simpler N-substituents .
Synthetic Challenges : The sulfonamide linkage and piperazine ring introduce synthetic complexity compared to dihydro-pyrazoline derivatives (), which are easier to crystallize and characterize .
Further experimental validation is required to confirm hypothesized advantages over existing analogs.
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide (referred to as M461-6542) is a synthetic derivative belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C21H28ClN5O4S
- Molecular Weight : 482.98 g/mol
- LogP : 2.159 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.34 (indicating low solubility in water)
Biological Activity Overview
The biological activity of M461-6542 can be attributed to its interactions with various biological targets, primarily within the central nervous system and other systems. The compound has been included in screening libraries targeting multiple receptors and pathways, indicating its potential in drug discovery.
M461-6542 exhibits activity through several mechanisms:
- Adenosine Receptor Modulation : It is included in libraries targeting adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and inflammation.
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential in treating inflammatory diseases .
- Anticancer Properties : Pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that M461-6542 and related compounds can inhibit specific enzymes and pathways involved in inflammation and cancer progression. For instance, studies have shown that certain pyrazole derivatives can inhibit monoamine oxidase B (MAO-B), which is relevant for neurological disorders .
In Vivo Studies
In animal models, M461-6542 has been tested for its anti-inflammatory properties using carrageenan-induced edema models. Results indicated a significant reduction in swelling compared to control groups, highlighting its potential as an analgesic and anti-inflammatory agent .
Case Studies
- Study on Anti-inflammatory Activity :
- Anticancer Activity :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of M461-6542 compared to other pyrazole derivatives:
| Compound Name | Inhibition of TNF-α (%) | Apoptosis Induction | MAO-B Inhibition |
|---|---|---|---|
| M461-6542 | 76% at 10 µM | Yes | Yes |
| Compound A | 61% at 10 µM | Moderate | No |
| Compound B | 85% at 10 µM | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
